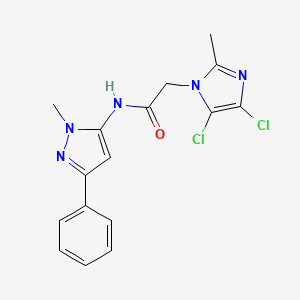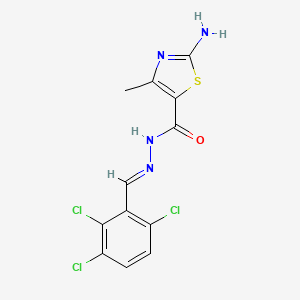![molecular formula C19H15N3O5 B3916115 N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916115.png)
N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
Vue d'ensemble
Description
N-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as NACB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemistry and pharmacology.
Applications De Recherche Scientifique
N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been studied for its potential applications in biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease.
This compound has also been studied for its potential as a cancer treatment. It has been shown to inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. This inhibition may be due to this compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound may also act as a reactive oxygen species scavenger, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase, in cells. It has also been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that this compound is not very water-soluble, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for this compound in these applications.
Another area of interest is this compound's potential as a cancer treatment. More research is needed to determine the mechanisms by which this compound induces apoptosis in cancer cells, as well as its potential efficacy in clinical trials.
Finally, there is potential for this compound to be used as an antioxidant or anti-inflammatory agent in various disease states. Further studies are needed to determine the optimal dosage and administration method for these applications.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c20-19(14-5-8-16(9-6-14)22(24)25)21-27-18(23)12-26-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGCUAMVKMQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916045.png)

![ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916058.png)

![7-hydroxy-6-[(2-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916079.png)
![4-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3916081.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B3916087.png)
![4-bromo-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916104.png)
![N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916113.png)

![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3916123.png)
![2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B3916129.png)
![N-(4-{[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B3916130.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3916133.png)
